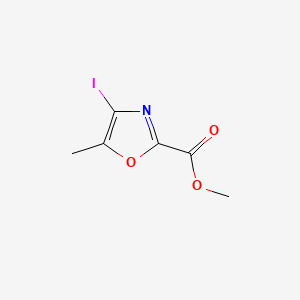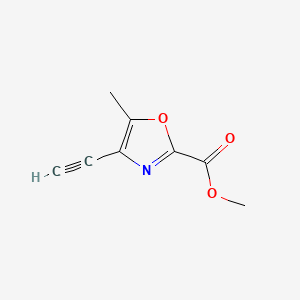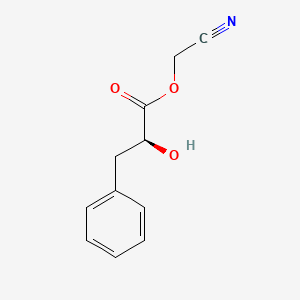![molecular formula C15H23N3O4S B6609901 tert-butyl N-({1-[(pyrimidine-2-sulfonyl)methyl]cyclobutyl}methyl)carbamate CAS No. 2870674-05-6](/img/structure/B6609901.png)
tert-butyl N-({1-[(pyrimidine-2-sulfonyl)methyl]cyclobutyl}methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-({1-[(pyrimidine-2-sulfonyl)methyl]cyclobutyl}methyl)carbamate (TBNSMC) is a versatile and useful compound in many scientific fields. It is a derivative of the pyrimidine-2-sulfonyl group, which is a common functional group in many organic compounds. TBNSMC is a versatile compound and has a wide range of applications, including synthesis, drug development, and biochemistry. It has been used in the synthesis of various compounds, as well as for the study of molecular mechanisms and biochemical processes. In addition, TBNSMC has been used in drug development, as it has been found to be a potent inhibitor of various enzymes.
Applications De Recherche Scientifique
Tert-butyl N-({1-[(pyrimidine-2-sulfonyl)methyl]cyclobutyl}methyl)carbamate has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, as well as for the study of molecular mechanisms and biochemical processes. In addition, this compound has been used in drug development, as it has been found to be a potent inhibitor of various enzymes. This compound has also been used in the study of protein-protein interactions, as well as in the study of the structure and function of proteins. Furthermore, this compound has been used in the study of the structure and function of lipids and carbohydrates.
Mécanisme D'action
The mechanism of action of tert-butyl N-({1-[(pyrimidine-2-sulfonyl)methyl]cyclobutyl}methyl)carbamate is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as proteases and phosphatases. In addition, this compound has been found to interact with certain proteins, such as G-protein coupled receptors. This interaction may be responsible for the inhibitory effect of this compound on certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been found to be a potent inhibitor of various enzymes, such as proteases and phosphatases. In addition, this compound has been found to interact with certain proteins, such as G-protein coupled receptors. This interaction may be responsible for the inhibitory effect of this compound on certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tert-butyl N-({1-[(pyrimidine-2-sulfonyl)methyl]cyclobutyl}methyl)carbamate in lab experiments include its high potency and selectivity. This compound is a very potent inhibitor of certain enzymes, such as proteases and phosphatases. In addition, this compound is selective, meaning that it only affects certain enzymes and not all enzymes. Furthermore, this compound is relatively stable and can be stored at room temperature for a long period of time.
The limitations of using this compound in lab experiments include its high cost and the difficulty of synthesizing the compound. This compound is an expensive compound, making it difficult for some laboratories to acquire. In addition, the synthesis of this compound is a complex process, making it difficult for some laboratories to produce the compound.
Orientations Futures
The future directions for tert-butyl N-({1-[(pyrimidine-2-sulfonyl)methyl]cyclobutyl}methyl)carbamate include further research into its mechanism of action and biochemical and physiological effects. In addition, further research into the synthesis of this compound and its applications in drug development and biochemistry is needed. Furthermore, further research into the structure and function of proteins and lipids that interact with this compound is needed. Finally, further research into the potential therapeutic uses of this compound is necessary.
Méthodes De Synthèse
Tert-butyl N-({1-[(pyrimidine-2-sulfonyl)methyl]cyclobutyl}methyl)carbamate can be synthesized through a number of methods. The most common method for the synthesis of this compound involves the reaction of tert-butyl carbamate with pyrimidine-2-sulfonyl chloride in the presence of an acid catalyst. The reaction produces a this compound product. The reaction is usually carried out in a solvent such as dichloromethane or ethyl acetate. Other methods for the synthesis of this compound include the reaction of tert-butyl carbamate with pyrimidine-2-sulfonyl bromide, or the reaction of tert-butyl carbamate with pyrimidine-2-sulfonyl fluoride.
Propriétés
IUPAC Name |
tert-butyl N-[[1-(pyrimidin-2-ylsulfonylmethyl)cyclobutyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-14(2,3)22-13(19)18-10-15(6-4-7-15)11-23(20,21)12-16-8-5-9-17-12/h5,8-9H,4,6-7,10-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTKHFZESLULKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)CS(=O)(=O)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6609846.png)





![rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B6609875.png)
![(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6609883.png)



![3-{[4-(aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol dihydrochloride](/img/structure/B6609919.png)
![1-methyl-2-azatricyclo[3.3.1.1,3,7]decane hydrochloride](/img/structure/B6609927.png)
